2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is a complex organic compound that features a diverse array of functional groups, including a fluorophenyl ring, a furan ring, a thiophene ring, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluoroacetophenone, furan-3-carboxaldehyde, and thiophene-2-carboxylic acid. These intermediates are then subjected to various reactions, including condensation, reduction, and acylation, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while substitution reactions on the fluorophenyl ring can introduce different functional groups.
Scientific Research Applications
2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide
- 2-(4-bromophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide
- 2-(4-methylphenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide
Uniqueness
The presence of the fluorine atom in 2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide imparts unique properties, such as increased metabolic stability and altered electronic characteristics, compared to its analogs with different substituents on the phenyl ring. This makes it particularly valuable in applications where these properties are advantageous.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S/c19-15-5-3-13(4-6-15)10-17(21)20-12-18(22,14-7-8-23-11-14)16-2-1-9-24-16/h1-9,11,22H,10,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCMVZZJMKSGII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)CC2=CC=C(C=C2)F)(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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